molecular formula C9H11BrO2 B1361330 1-Bromo-4-(dimethoxymethyl)benzene CAS No. 24856-58-4

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No.: B1361330
CAS No.: 24856-58-4
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4), also known as 4-bromobenzaldehyde dimethyl acetal, is a halogenated aromatic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . The dimethoxymethyl group (-CH(OCH₃)₂) serves as a protected aldehyde functionality, enhancing stability under basic or neutral conditions while allowing deprotection under acidic environments. This compound is widely utilized in organic synthesis as a versatile building block, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)benzene can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of an acid catalyst such as titanium chloride and triethylamine . The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the acetal by the addition of another methanol molecule.

Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldehyde dimethyl acetal are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Boronic acids, palladium catalysts.

Major Products Formed:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Methylbenzaldehyde.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13BrO2
  • Molecular Weight : 245.12 g/mol
  • Appearance : Typically a clear, colorless liquid.
  • Solubility : Moderately soluble in organic solvents; low solubility in water.

Scientific Research Applications

  • Organic Synthesis
    • 1-Bromo-4-(dimethoxymethyl)benzene serves as an intermediate in the synthesis of various organic compounds. It can be used to create more complex molecules through electrophilic aromatic substitution reactions, which are fundamental in organic chemistry .
  • Pharmaceutical Development
    • This compound has potential applications as a precursor for drug synthesis. Its brominated structure can enhance biological activity by modifying pharmacokinetic properties when integrated into drug molecules .
  • Material Science
    • In material science, this compound can be utilized in the production of specialty chemicals and polymers. The bromine atom in its structure can facilitate cross-linking reactions, leading to materials with unique properties.
  • Biological Studies
    • The compound can be employed in biological research to study the effects of brominated organic compounds on cellular processes. It may influence enzyme activities and signal transduction pathways, providing insights into the biological roles of halogenated compounds .
  • Environmental Chemistry
    • As a brominated aromatic compound, it can be used to investigate the environmental fate of similar chemicals. Understanding its degradation pathways and toxicity is crucial for assessing the ecological impact of brominated compounds in various environments .

Case Studies and Research Findings

Study FocusFindingsReference
Synthesis of Brominated CompoundsDemonstrated effective use as an intermediate for synthesizing various pharmaceuticals.
Biological ActivityInvestigated interactions with cytochrome P450 enzymes affecting drug metabolism rates.
Environmental ImpactAnalyzed degradation pathways and toxicity levels in aquatic environments.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde dimethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation protects the aldehyde group from unwanted reactions during multi-step synthesis. The mechanism includes:

    Protonation of the carbonyl group: of 4-bromobenzaldehyde.

    Nucleophilic attack by methanol: to form a hemiacetal.

    Deprotonation: to stabilize the hemiacetal.

    Protonation of the hemiacetal: followed by the removal of water.

    Nucleophilic attack by another methanol molecule: to form the acetal.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs of 1-bromo-4-(dimethoxymethyl)benzene, emphasizing differences in substituents and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
1-Bromo-4-(methoxymethyl)benzene -CH₂OCH₃ C₈H₉BrO 201.06 Intermediate for alkoxy-substituted aromatics; less steric hindrance than dimethoxy analogs
1-Bromo-4-(diethoxymethyl)benzene -CH(OCH₂CH₃)₂ C₁₁H₁₅BrO₂ 273.14 Enhanced lipophilicity; used in solubility-driven applications
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene -CH₂PO(OCH₃)₂ C₉H₁₂BrO₃P 287.07 Phosphonate functionality for metal coordination or bioactivity
1-Bromo-4-(difluoromethoxy)benzene -OCHF₂ C₇H₅BrF₂O 227.02 Electron-withdrawing group; used in Pd-catalyzed arylations
1-Bromo-4-(2-fluoropropyl)benzene -CH₂CH(F)CH₃ C₉H₁₀BrF 217.08 Fluorinated alkyl chain for tuning pharmacokinetics

Key Observations :

  • Electronic Effects : The dimethoxymethyl group in the target compound is electron-donating, which may reduce the electrophilicity of the bromine atom compared to electron-withdrawing groups like -OCHF₂ .
  • Steric Considerations : Bulkier substituents (e.g., diethoxy or phosphoryl groups) hinder reactivity in cross-couplings but enhance selectivity in regioselective reactions .
  • Functional Versatility : Phosphorylated and fluorinated analogs are tailored for specialized applications, such as medicinal chemistry or materials science .

Reactivity in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura and Sonogashira couplings, though its reactivity varies compared to analogs:

Reaction Type Compound Yield (%) Conditions Reference
Suzuki-Miyaura Coupling This compound ~70–85 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Suzuki-Miyaura Coupling 1-Bromo-4-(difluoromethoxy)benzene 72–93 Pd(OAc)₂, SPhos, Cs₂CO₃
Sonogashira Coupling 1-Bromo-4-(2-iodo-3-thienyl)benzene 73–98 CuI, Pd(PPh₃)₂Cl₂, Et₃N

Insights :

  • The dimethoxymethyl group’s electron-donating nature may slow oxidative addition in Pd-catalyzed reactions compared to electron-deficient bromobenzenes (e.g., -OCHF₂ analogs) .
  • Steric hindrance in bulkier analogs (e.g., diethoxy or phosphoryl derivatives) can reduce coupling efficiency unless optimized ligands are used .

Stability Comparison :

  • Acid Sensitivity : The dimethoxymethyl group is stable under neutral/basic conditions but cleaves in acidic media to regenerate the aldehyde. This contrasts with fluorinated analogs (e.g., -OCHF₂), which are resistant to hydrolysis .
  • Thermal Stability : Phosphorylated derivatives exhibit higher thermal stability due to the robust P–O bond, making them suitable for high-temperature reactions .

Biological Activity

1-Bromo-4-(dimethoxymethyl)benzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Chemical Formula : C9H11BrO2
  • Molecular Weight : 231.09 g/mol
  • CAS Number : 688342

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its toxicity, potential therapeutic effects, and applications in organic synthesis.

Toxicological Profile

This compound exhibits significant toxicity, particularly through skin and eye irritation. The compound is classified with the following hazard statements:

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

Case Study 1: Toxicity Assessment

A toxicity assessment was conducted to evaluate the acute effects of this compound on laboratory animals. The study focused on oral and inhalation exposure routes, revealing the following findings:

  • Oral LD50 : Approximately 2,700 mg/kg in Sprague-Dawley rats.
  • Inhalation LC50 : Approximately 18,000 mg/m³ for a 4-hour exposure period .

These findings indicate that the compound poses a risk of acute toxicity upon exposure.

Case Study 2: Synthesis and Application in Drug Development

In a study focusing on the synthesis of pharmaceutical intermediates, this compound was utilized as a precursor in organic reactions. The compound was involved in synthesizing various biologically active molecules through nucleophilic substitution reactions .

Summary of Biological Activities

Activity TypeDescriptionReference
Toxicity Skin and eye irritant; acute toxicity assessed
Pharmacological Potential Limited data; potential for anti-inflammatory properties
Synthesis Applications Used as an intermediate in pharmaceutical synthesis

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Bromo-4-(dimethoxymethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are used:

  • Bromination of pre-functionalized benzene derivatives : Introduce the dimethoxymethyl group first via acetal protection of a carbonyl group, followed by bromination using Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) .
  • Palladium-catalyzed coupling : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and dimethoxymethyl precursors in THF or DMF, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base (60–80°C, 12–24 hrs) .
    • Key factors : Catalyst loading, solvent polarity, and temperature critically affect regioselectivity and by-product formation.

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR :

  • Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8 Hz) due to para-substitution.
  • Dimethoxymethyl protons resonate as singlets (δ 3.2–3.4 ppm for OCH₃; δ 4.8–5.0 ppm for CH(OCH₃)₂) .
    • IR : Strong C-O stretches (1050–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups.

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted bromine or dimethoxymethyl precursors.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate brominated by-products .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized to suppress homocoupling?

  • Strategies :

  • Use ligand-modified catalysts (e.g., XPhos or SPhos) to enhance selectivity for heterocoupling over homocoupling .
  • Optimize stoichiometry (1:1.2 aryl halide:boronic acid) and degas solvents to prevent oxidative side reactions.
    • Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity through melting point analysis .

Q. How do electronic effects of the dimethoxymethyl group influence electrophilic substitution in this compound?

  • Mechanistic insight : The dimethoxymethyl group acts as an electron-donating group via resonance, directing subsequent electrophilic substitutions to the meta position relative to bromine.
  • Experimental validation : Compare nitration patterns (HNO₃/H₂SO₄) with computational predictions (DFT calculations) to confirm regioselectivity .

Q. What strategies resolve contradictions between computational and experimental NMR spectra for brominated aromatics?

  • Approach :

  • Perform solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.
  • Use DEPTQ or HSQC to assign ambiguous signals, particularly for overlapping methoxy and aromatic protons .

Q. How can this compound be applied in designing spatially resolved imaging probes?

  • Application : Functionalize the bromine site via Sonogashira coupling with alkynes to introduce fluorophores or radiolabels (e.g., ¹⁸F for PET imaging) .
  • Case study : In , brominated benzene derivatives were used to synthesize sulfoxide-based probes for cellular imaging.

Q. Data Contradiction Analysis

Q. Why might bromination yield vary between batch and flow reactors for this compound?

  • Root cause : Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., di-bromination) compared to batch methods.
  • Data comparison : Batch reactions report ~65% yield (AlCl₃, 0°C), while flow systems achieve >85% under identical conditions .

Q. How does steric hindrance from the dimethoxymethyl group affect nucleophilic aromatic substitution (SNAr)?

  • Experimental findings : SNAr with strong nucleophiles (e.g., NH₃) is slow at room temperature but accelerates at 80–100°C in DMF.
  • Theoretical support : DFT calculations show increased activation energy due to steric effects, aligning with kinetic data .

Q. Methodological Tables

Synthesis Method Conditions Yield Reference
Bromination with AlCl₃Br₂, AlCl₃, 0°C, 2 hrs70–75%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 24 hrs80–85%
NMR Peaks δ (ppm) Assignment
Aromatic protons7.2–7.5 (d, J = 8 Hz)Para-substituted benzene
OCH₃3.2–3.4 (s)Dimethoxymethyl group

Properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFNGPDYMFEHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350882
Record name 4-Bromobenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24856-58-4
Record name 4-Bromobenzaldehyde dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24856-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(dimethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-bromo-4-(dimethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (21.9 g, 120 mmol), methyl orthoformate (50 mL, 457 mmol), and para-toluenesulfonic acid (0.05 g, 0.29 mmol) in 100 mL of methanol was heated under reflux for 5 hours. The solvent was removed under vacuum and distillation of the remaining residue gave 1-bromo-4-(dimethoxymethyl)benzene (2.24 g, 9.7 mmol) as a clear colorless oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

21.1 g (114 mmol) of 4-bromobenzaldehyde and 20 ml (182 mmol) of trimethyl orthoformate (both Fluka, Buchs, Switzerland) are dissolved in 35 ml of methanol, and 0.65 g (3.4 mmol) of p-toluenesulfonic acid monohydrate is added at room temperature (exothermic reaction). The reaction mixture is stirred at room temperature under nitrogen for 20 hours. The acid is then neutralised with 0.62 ml of 30% sodium methanolate solution in methanol (3.4 mmol); the reaction mixture is concentrated using a rotary evaporator and the residue is distilled. The title compound is obtained in the form of a colourless liquid. TLC: Rf=0.58 (hexane/ethyl acetate 2:1). B.p.: 90-92° C. (4 mbar). 1H-NMR (CDCl3; 200 MHz): 7.50 and 7.32/each d, J=9 (2×2H); 5.36/s (1H); 3.31/s (6H).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
sodium methanolate
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

50 g of 4-bromobenzaldehyde and 30 ml of o-triethyl formate are agitated for 5 hours at room temperature in 60 ml of methanol and 0.8 ml of thionyl chloride. After that, another 0.2 ml of thionyl chloride are added. The batch is poured into aqueous bicarbonate solution after 30 minutes and extracted with chloroform, washed with aqueous bicarbonate solution and water, dried above sodium sulfate, and concentrated by evaporation under reduced pressure. 68 g of 4-bromobenzaldehyde dimethyl ketal are obtained in the form of colourless oil.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
o-triethyl formate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
1-Bromo-4-(dimethoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.